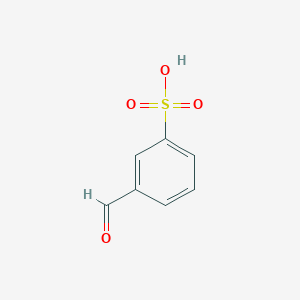

3-Formylbenzenesulfonic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Formylbenzenesulfonic acid and its derivatives involves several steps. Bao et al. (2017) developed a synthetic route to 3-formylbenzenesulfonyl chloride derivatives from corresponding benzaldehydes, utilizing aldehyde bisulfite adducts conversion in the presence of Na2SO4 (Bao et al., 2017). Additionally, Chen et al. (2015) demonstrated the synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones catalyzed by dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation (Chen, Li, & Chen, 2015).

Molecular Structure Analysis

Li et al. (2010) synthesized two new coordination polymers with 3-formyl-4-hydroxybenzenesulfonic acid, revealing different bridging modes and structural frameworks (Li, Zhai, Hu, & Jiang, 2010). Koposov et al. (2006) provided insights into the structure of 2-iodoxybenzenesulfonic acid, a derivative of 3-Formylbenzenesulfonic acid (Koposov et al., 2006).

Chemical Reactions and Properties

In a study by Li and Jian (2009), the reaction of a Wittig reagent and 2-formylbenzenesulfonic acid led to the formation of a compound stabilized by intramolecular hydrogen bonds (Li & Jian, 2009). Rubin-Preminger and Bernstein (2005) discovered new polymorphic forms of 3-aminobenzenesulfonic acid, indicating complex chemical behavior (Rubin-Preminger & Bernstein, 2005).

Physical Properties Analysis

The physical properties of 3-Formylbenzenesulfonic acid derivatives vary based on their structure and synthesis. Du et al. (2005) synthesized 3-Amino-4-aminomethylbenzenesulfonate and characterized its purity and yield, reflecting its physical properties (Du, 2005).

Chemical Properties Analysis

Rajeev et al. (1994) explored the chemical properties of 2-formylbenzenesulfonic chloride derivatives, observing different phases and behaviors in solid, solution, and gas phases (Rajeev, Shashidhar, Pius, & Bhatt, 1994). Jin et al. (2006) synthesized 1,8-dioxo-octahydroxanthene derivatives using p-dodecylbenzenesulfonic acid, highlighting the acid's role as a catalyst in chemical reactions (Jin, Zhang, Wang, & Li, 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis of Hexaphenylbenzene-Based Receptors : It is used in synthesizing hexaphenylbenzene-based receptors for the ratiometric detection of cyanide ions in aqueous media. This application is significant in the development of sensors and detection systems (Pramanik, Bhalla, & Kumar, 2014).

Catalysis in Chemical Reactions : The compound serves as a catalyst in the oxidation of p-chlorotoluene and cyclohexene. This is crucial in understanding the selectivity and efficiency of various catalytic processes (Maurya, Kumar, Kumar, & Costa Pessoa, 2008).

Anticancer Activity : 3-Formylbenzenesulfonic acid thiosemicarbazone complexes have shown moderate anticancer activity in established human cancer cell lines. This highlights its potential in cancer research and therapy (Sirbu et al., 2017).

Synthesis of Chemical Compounds : It has been used in the synthesis of various compounds for scientific research, demonstrating its versatility in organic synthesis (Bao et al., 2017).

Luminescent Materials : It is utilized as a ligand in coordination polymers, which show blue luminescence, indicating its application in the development of new luminescent materials (Li, Zhai, Hu, & Jiang, 2010).

Antibacterial and Electrochemical Applications : Derivatives of 3-Formylsalicylic acid, closely related to 3-Formylbenzenesulfonic acid, are used in antibacterial, bacteriostasis drug, and fluorescent applications, as well as in electrochemistry and magnetic material fields (Nie, 2012).

Wirkmechanismus

Target of Action

Similar compounds like sulfonamides have been known to target enzymes involved in folate metabolism . More research is needed to identify the specific targets of 3-Formylbenzenesulfonic acid.

Mode of Action

It’s known that the mode of action of a compound involves its interaction with its targets and the resulting changes . For instance, sulfonamides, which are structurally similar, inhibit the synthesis of folic acid in bacteria, preventing their growth .

Biochemical Pathways

Porphyrins, which are related compounds, are known to be involved in a multitude of applications ranging from solar energy generation to serving as catalysts for important chemical reactions . They also play a role in the synthesis of heme b, a crucial component of many enzymes .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

Related compounds like 2-formylbenzenesulfonic acid have been used as precursors to test the ability of fungal strains for transformation of phenolic and non-phenolic precursors into stable and non-toxic dyes .

Zukünftige Richtungen

While specific future directions for 3-Formylbenzenesulfonic acid are not mentioned in the available resources, sulfonic acids and their derivatives have been widely used in various fields including the synthesis of dyes and detergents, as catalysts in organic reactions, and in drug design . Therefore, it is reasonable to expect that future research may focus on exploring new applications and synthesis methods for 3-Formylbenzenesulfonic acid.

Eigenschaften

IUPAC Name |

3-formylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXZEDMLQMDMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018993 | |

| Record name | 3-Formylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formylbenzenesulfonic acid | |

CAS RN |

98-45-3 | |

| Record name | 3-Formylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Formylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FORMYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PB54HE80G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

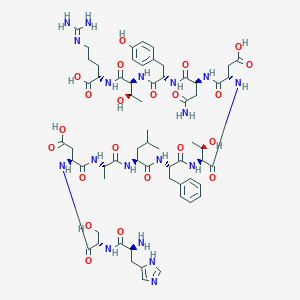

Q1: How does 4-hydroxy-3-formylbenzenesulfonic acid (5-sulfosalicylaldehyde) contribute to the racemization of amino acids in these heterogeneous catalytic systems?

A1: 4-Hydroxy-3-formylbenzenesulfonic acid (SSA) plays a crucial role in these heterogeneous catalysts by acting as a ligand. It immobilizes onto strongly basic anion exchange resins in their hydroxide (OH-) form. [, ] The SSA then forms a Schiff base complex with the amino acid in the presence of copper (II) ions. This complex formation is essential for the racemization reaction to occur. [, ]

Q2: What are the advantages of using a heterogeneous catalyst system based on anion exchange resins and 4-hydroxy-3-formylbenzenesulfonic acid for amino acid racemization?

A2: The research highlights several benefits of this approach:

- ** Reusability:** The heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times. []

- Enhanced Reaction Rate: The heterogeneous systems demonstrated significantly faster racemization kinetics compared to homogeneous counterparts. For instance, (S)-alanine racemization was accelerated 880 times compared to a homogeneous reaction. []

- Controllable Activity: The activity of the catalyst can be adjusted by modifying factors like the degree of neutralization of the anion exchanger with SSA and the quantity of copper (II) ions present. [, ]

- Structure-Activity Relationship: The studies reveal a correlation between the catalyst's activity and the "internal capacity" (f) of the anion exchanger, which is influenced by the type of quaternary ammonium groups present. Anion exchangers with s-hydroxyalkyl substituents exhibit higher catalytic activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)